molecular formula C7H4BrFO2 B1447579 6-Bromo-3-fluoro-2-hydroxybenzaldehyde CAS No. 1236079-57-4

6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Cat. No.: B1447579
CAS No.: 1236079-57-4
M. Wt: 219.01 g/mol
InChI Key: HRNLFMAOPJHXEW-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-amino-4-bromo-6-fluorophenol with chloral in an appropriate solvent to form 2-(2-bromo-4-fluorophenoxymethyl)phenol. This intermediate is then reacted with sodium hypochlorite and germanium trichloride under alkaline conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-3-fluoro-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The bromine and fluorine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-fluoro-2-hydroxybenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the hydroxyl and aldehyde groups, makes it a versatile compound for various chemical transformations and applications .

Biological Activity

6-Bromo-3-fluoro-2-hydroxybenzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of bromine and fluorine substituents along with a hydroxyl group, presents a promising scaffold for the development of novel therapeutic agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

The molecular formula of this compound is C7H4BrFO2C_7H_4BrFO_2, with a molecular weight of approximately 219.01 g/mol. The compound features an aldehyde functional group, which is reactive and can participate in various chemical reactions such as oxidation and reduction.

PropertyValue
Molecular FormulaC7H4BrFO2C_7H_4BrFO_2
Molecular Weight219.01 g/mol
Boiling PointNot available
PurityTypically >97%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The hydroxyl and aldehyde groups can form hydrogen bonds with proteins and enzymes, potentially modulating their functions. The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and binding affinity, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. This includes potential applications in developing new antibiotics or antifungal agents.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. It may act as a selective kinase inhibitor, targeting enzymes involved in cancer cell survival and growth.
  • Anti-inflammatory Effects : Research suggests that derivatives can modulate inflammatory pathways, indicating potential use in developing anti-inflammatory therapies.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Anticancer Activity : A study published in Molecules showed that modifications to the benzaldehyde scaffold could enhance its potency as a kinase inhibitor, demonstrating effective inhibition of cancer cell lines in vitro .
  • Investigation into Antimicrobial Properties : Another research effort highlighted the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryModulates inflammatory pathways

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving brominated and fluorinated precursors. The resulting derivatives are being explored for enhanced biological activity.

Table 3: Synthetic Methods for Derivatives

MethodDescription
Nucleophilic SubstitutionReactions using amines or thiols
OxidationUsing potassium permanganate to form carboxylic acids
ReductionSodium borohydride used to reduce aldehydes to alcohols

Properties

IUPAC Name

6-bromo-3-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLFMAOPJHXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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